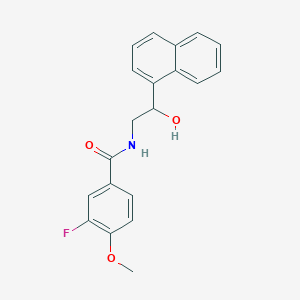

3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide

Description

3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide is a benzamide derivative characterized by a naphthalene moiety and a substituted benzamide ring. Its molecular formula is C₂₀H₁₆FNO₃, with a molecular weight of 337.35 g/mol (calculated from ). The structure features:

- Fluorine at the 3-position and methoxy at the 4-position of the benzamide ring.

- A 2-hydroxyethyl linker connecting the benzamide to a naphthalen-1-yl group. This compound’s structural uniqueness lies in the combination of aromatic naphthalene and polar hydroxyethyl groups, which may influence solubility, bioavailability, and binding interactions in biological or catalytic systems.

Properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c1-25-19-10-9-14(11-17(19)21)20(24)22-12-18(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18,23H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVHMBJLBFFACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, which incorporates a fluorine atom and a naphthalene moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide can be represented as follows:

Structural Features

- Fluorine Substitution : The presence of the fluorine atom may enhance lipophilicity and alter the pharmacokinetics of the compound.

- Naphthalene Ring : The naphthalene structure is known for its role in various biological activities, including antitumor and antimicrobial properties.

- Hydroxyl Group : The hydroxyl group may contribute to hydrogen bonding interactions, influencing the compound's solubility and bioavailability.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Benzamide derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

- Antiviral Properties : Some benzamide derivatives are known to inhibit viral replication, particularly in hepatitis B and HIV models.

The mechanisms by which 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and viral replication.

- Receptor Modulation : The compound may interact with specific receptors or pathways that regulate cell growth and apoptosis.

Study 1: Antitumor Activity

In a study exploring the effects of benzamide derivatives on cancer cells, it was found that compounds structurally similar to 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines. This suggests potential for further development as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | HeLa (Cervical) | 25 |

| 3-Fluoro-N-(2-hydroxy...) | A549 (Lung) | TBD |

Study 2: Antiviral Activity

A recent investigation into the antiviral properties of benzamide derivatives revealed that several compounds inhibited hepatitis B virus replication. While specific data for 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide was not available, related compounds showed EC50 values in the nanomolar range.

| Compound | Virus Type | EC50 (nM) |

|---|---|---|

| Compound C | HBV | 31 |

| Compound D | HIV | 120 |

| Related Benzamide | TBD | TBD |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ( )

| Parameter | Target Compound | N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide |

|---|---|---|

| Substituents | 3-Fluoro, 4-methoxy, naphthalen-1-yl | 3-Methyl, 1,1-dimethylethyl |

| Molecular Formula | C₂₀H₁₆FNO₃ | C₁₁H₁₅NO₂ |

| Key Functional Groups | Hydroxyethyl, naphthalene | Hydroxy-tert-butyl |

| Applications | Undisclosed (potential medicinal chemistry) | N,O-bidentate directing group for metal catalysis |

| Structural Insights | Enhanced aromaticity (naphthalene) | Steric hindrance from tert-butyl group |

Key Difference : The absence of fluorine and naphthalene in the analog reduces aromatic π-π interactions but increases steric bulk, favoring coordination chemistry.

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide ( )

| Parameter | Target Compound | N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide |

|---|---|---|

| Substituents | 3-Fluoro, 4-methoxy, naphthalen-1-yl | 2-Methoxy, 4-methyl, 4-chlorophenyl |

| Molecular Formula | C₂₀H₁₆FNO₃ | C₁₅H₁₄ClNO₂ |

| Key Functional Groups | Hydroxyethyl, fluorine | Chlorophenyl, methyl |

| Applications | Undisclosed | Fluorescence studies (Pb²⁺ detection) |

| Structural Insights | Fluorine’s electronegativity enhances polarity | Chlorine’s electron-withdrawing effect |

Key Difference : The chlorophenyl group in the analog enhances electron-withdrawing properties, whereas the target compound’s naphthalene may improve hydrophobic interactions.

4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide ( )

| Parameter | Target Compound | 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide |

|---|---|---|

| Substituents | 3-Fluoro, 4-methoxy, naphthalen-1-yl | 4-Fluoro, dihydrothienylidene, 2-fluorophenyl |

| Molecular Formula | C₂₀H₁₆FNO₃ | C₁₈H₁₂F₂NOS |

| Key Functional Groups | Hydroxyethyl, methoxy | Dihydrothiazole, dual fluorine substituents |

| Applications | Undisclosed | Structural studies (X-ray crystallography) |

| Structural Insights | Planar naphthalene system | Non-planar thienylidene ring introduces conformational flexibility |

Research Findings and Implications

- Electronic Effects : Fluorine in the target compound may enhance binding to electron-rich targets (e.g., enzymes) compared to methyl or chlorine substituents in analogs .

- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility relative to tert-butyl or chlorophenyl groups .

- Biological Relevance : Naphthalene’s hydrophobicity could enhance membrane permeability, as seen in SARS-CoV-2 inhibitors with similar naphthalene motifs ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.